molecular formula C10H8BrN B1283842 4-Bromo-2-methylquinoline CAS No. 50488-44-3

4-Bromo-2-methylquinoline

Cat. No.: B1283842
CAS No.: 50488-44-3
M. Wt: 222.08 g/mol
InChI Key: BGIRQGWGBRSRGK-UHFFFAOYSA-N
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Description

4-Bromo-2-methylquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemistry

  • 4-Bromo-2-methylquinoline is used in the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, which involves condensation and cyclization steps. This compound serves as a starting material for studies on infectious diseases (Wlodarczyk et al., 2011).

Biological and Medicinal Research

  • Research on 2-Aryl-3-bromoquinolin-4(1H)-ones, which include derivatives of this compound, has shown that these compounds exhibit antiangiogenic effects. They reduce endothelial cell numbers and inhibit neovessel growth, demonstrating potential in controlling abnormal blood vessel formation (Mabeta et al., 2009).

Environmental and Biodegradation Studies

  • In environmental studies, derivatives of this compound, like 4-methylquinoline, have been investigated for their biodegradation by soil bacteria. This research is significant in understanding the microbial degradation of N-heterocyclic aromatic compounds found in contaminated sites (Sutton et al., 1996).

Organic Chemistry and Catalysis

  • The compound is also important in the study of noncovalent supramolecular complexes. Research involving 2-methylquinoline and similar compounds contributes to understanding the dynamics and rotational barriers in such complexes, which are key to various catalytic and organic synthesis processes (Fuss et al., 1999).

Antiplasmodial Activity

  • Halogenated 4-quinolones, including those derived from this compound, have been evaluated for their antiplasmodial activity, showing moderate effectiveness against Plasmodium falciparum, the parasite responsible for malaria (Vandekerckhove et al., 2014).

Synthetic Chemistry

  • Studies in synthetic chemistry have explored the use of this compound in creating complex molecules, such as 4-Bromo-1,2-dihydroisoquinolines, through intramolecular reactions. This showcases its utility in developing novel organic synthesis methodologies (He et al., 2016).

Safety and Hazards

4-Bromo-2-methylquinoline is considered hazardous . It has been associated with safety warnings including harm upon ingestion, skin and eye irritation, and respiratory irritation .

Future Directions

Quinoline and its derivatives have shown substantial biological activities, and there are different techniques for their synthesis . This suggests potential future directions in exploring the synthesis and applications of 4-Bromo-2-methylquinoline and similar compounds .

Properties

IUPAC Name

4-bromo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIRQGWGBRSRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574162
Record name 4-Bromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50488-44-3
Record name 4-Bromo-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50488-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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